molecular formula C16H15N3O5 B12292234 ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate

ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate

Cat. No.: B12292234
M. Wt: 329.31 g/mol
InChI Key: OZKAHWLNJZRFFR-UHFFFAOYSA-N
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Description

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrimidoquinoline core substituted with methoxy groups at positions 7 and 8, an oxo group at position 4, and an ethyl carboxylate ester at position 2. This structure is part of a broader class of pyrimido[4,5-b]quinolines, which are studied for their diverse pharmacological activities, including anticancer and antiallergy properties . Its synthesis typically involves multi-step reactions, such as cyclocondensation of substituted quinoline precursors with carbonyl-containing reagents under high-temperature or catalytic conditions .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7,9H,4H2,1-3H3

InChI Key

OZKAHWLNJZRFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)C2C=C3C=C(C(=CC3=NC2=N1)OC)OC

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis

The 7,8-dimethoxyquinoline precursor is typically synthesized via the Skraup reaction or Friedländer annulation :

  • Skraup Protocol : Heating 3,4-dimethoxyaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) yields 7,8-dimethoxyquinoline.
  • Friedländer Approach : Condensation of 2-amino-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate under basic conditions forms the quinoline skeleton.

Key Data :

Method Yield (%) Reaction Time (h) Temperature (°C)
Skraup 65–70 8–10 180–200
Friedländer 75–80 6 120

Pyrimidine Ring Formation

Cyclocondensation of the quinoline intermediate with urea/thiourea derivatives constructs the pyrimidine ring:

  • Intermediate Activation : Treating 4-chloro-7,8-dimethoxyquinoline (from) with sodium ethoxide generates a nucleophilic site at position 4.
  • Cyclocondensation : Reacting with ethyl cyanoacetate in ethanol under reflux forms the pyrimidine ring via a Knorr-type mechanism.

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Catalyst: Sodium ethoxide (10 mol%)
  • Temperature: 80°C
  • Time: 6–8 hours
  • Yield: 68–72%

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the ethoxide-activated quinoline at the cyano carbon, followed by cyclization and elimination of ammonia (Figure 1).

Oxidation to 4-Oxo Derivative

The 4-oxo group is introduced via oxidative dehydrogenation :

  • Agent : Hydrogen peroxide (30%) in acetic acid.
  • Conditions : 60°C for 3 hours, yielding 85–90% conversion.

Spectroscopic Validation :

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).
  • ¹H NMR : Loss of C4-H signal and downfield shift of C2-COOEt protons.

Esterification and Final Modification

The ethyl carboxylate group is introduced early in the synthesis to avoid side reactions:

  • Direct Esterification : Reacting the carboxylic acid intermediate with ethanol in H₂SO₄ (Fischer esterification).
  • In Situ Approach : Using ethyl cyanoacetate as both reactant and ester source during cyclocondensation.

Optimization Note :
Ethanol as a solvent improves ester stability, while higher alcohols (e.g., methanol) lead to transesterification byproducts.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation:

  • Conditions : 100 W, 120°C, 30 minutes
  • Yield Increase : 78% vs. 68% conventional

Solid-Phase Synthesis

Adapting DNA-conjugate methods from, the quinoline core is assembled on a solid support, enabling high-throughput screening:

  • Advantage : Reduced purification steps
  • Limitation : Lower yield (50–55%) due to steric hindrance

Industrial-Scale Considerations

Solvent Recovery and Sustainability

  • Closed-Loop Systems : Recycling ethanol via distillation reduces waste.
  • Green Alternatives : Substituting acetic acid with ionic liquids (e.g., [BMIM][BF₄]) improves atom economy.

Quality Control

  • HPLC Purity : >99% achieved via recrystallization from ethanol/water (3:1).
  • Impurity Profiling : Byproducts include demethylated analogs (<0.5%) and residual solvents (<100 ppm).

Chemical Reactions Analysis

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: This compound is investigated for its potential anticancer, antiviral, and antifungal properties.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes, which contributes to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators are the 7,8-dimethoxy substituents and the ethyl carboxylate moiety. Below is a comparative analysis with analogous pyrimidoquinoline derivatives:

Compound Name Substituents/R-Groups Biological Activity Key Reference
Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate 7,8-OCH₃; 2-COOEt; 4-oxo Anticancer (potential) Jin et al.
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate 3,4-dihydro; 4-oxo; 2-COOEt Antiallergy Althuis et al.
10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-pyrimido[4,5-b]quinoline-2-carbonyl chloride 10-cyclohexyl; 5-aryl; 2-COCl Anticancer Nahl
7,8-Methylenedioxy-4-oxo-3,4-dihydropyrimido[4,5-b]quinoline 7,8-OCH₂O; 3,4-dihydro; 4-oxo Not reported (structural analog) Jin et al.
Key Observations:
  • Methoxy vs.
  • Carboxylate Ester vs. Chloride : The ethyl carboxylate group (COOEt) confers better metabolic stability than the reactive carbonyl chloride (COCl) in the 10-cyclohexyl derivative, which is prone to hydrolysis .
  • Dihydro vs. Fully Aromatic Cores : The 3,4-dihydro analog from Althuis et al. exhibits antiallergy activity, suggesting that partial saturation of the pyrimidine ring modulates target selectivity (e.g., histamine receptors vs. kinase inhibition) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The ethyl carboxylate group is less reactive than the carbonyl chloride, reducing susceptibility to first-pass metabolism compared to the 10-cyclohexyl derivative .

Biological Activity

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate is a synthetic compound belonging to the pyrimidoquinoline class, characterized by its complex structure which includes a pyrimidine ring fused with a quinoline structure. This compound has garnered attention for its potential biological activities, particularly its antiallergic properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O4C_{14}H_{14}N_{2}O_{4}. Its structural features include:

  • Pyrimidine and Quinoline Fusion : This unique fusion contributes to its biological activity.
  • Methoxy Substituents : The presence of two methoxy groups enhances its potency compared to other similar compounds.

Antiallergic Properties

Research indicates that this compound exhibits significant antiallergic activity . In various animal models, it has been shown to be more effective than traditional agents like disodium cromoglycate. For instance, studies have reported that this compound is approximately ten times more potent in inhibiting allergic responses when tested in rat models of passive cutaneous anaphylaxis .

The exact mechanism through which this compound exerts its antiallergic effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in allergic pathways. Further molecular interaction studies are necessary to clarify these mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that this compound stands out due to its specific substitution pattern and enhanced biological activity. Below is a summary of similar compounds and their activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylatePyrimidine ring fused with quinolineAntiallergic activity
7-Methoxyquinolin-2(1H)-oneQuinoline core with methoxy substitutionAntimicrobial properties
6-Methylpyrimidine-2-carboxylic acidPyrimidine structure with carboxylic acidAntibacterial activity

Case Studies and Research Findings

  • Study on Antiallergic Activity : A study published in the Journal of Medicinal Chemistry demonstrated that ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate exhibited significant oral antiallergic activity (ED50 = 3 mg/kg), suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against allergic reactions .
  • Molecular Modeling Studies : Recent research involving molecular modeling has provided insights into the binding affinities of this compound with potential targets in allergic pathways. These studies suggest that the unique structural features may facilitate interactions that enhance its biological effectiveness.

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